molecular formula C13H13ClN4O B2691017 (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2097940-65-1

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide

货号: B2691017
CAS 编号: 2097940-65-1
分子量: 276.72
InChI 键: VMRVTBQRWYJCQH-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a triazole ring, and an enamide structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of

生物活性

The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Comparison
HepG2 (Liver Cancer)5.02Comparable to Sorafenib (5.97 µM)
A549 (Lung Cancer)9.81Less potent than Doxorubicin (0.59 µM)
MOLT-3 (Leukemia)20.95Moderate activity

These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .

The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:

  • Hydrogen bond donors such as hydroxyl groups enhance activity.
  • Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.

Case Studies

Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:

  • HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
  • Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .

科学研究应用

Pharmacological Applications

  • Antifungal Activity :
    • Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
    • A study demonstrated that (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exhibited significant antifungal activity in vitro against strains such as Candida albicans and Aspergillus species .
  • Antimicrobial Properties :
    • Beyond antifungal effects, triazoles are also known for their broad-spectrum antimicrobial activity. The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that triazole derivatives may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

  • Fungicides :
    • The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide to protect crops from fungal diseases. Its effectiveness against phytopathogenic fungi positions it as a valuable tool in integrated pest management strategies .
  • Plant Growth Regulation :
    • Some studies have indicated that triazole compounds can act as plant growth regulators, influencing various physiological processes such as seed germination and root development. This effect can enhance crop yields and resilience against environmental stresses .

Case Studies

  • In Vitro Studies :
    • In a controlled laboratory setting, this compound was tested against multiple fungal strains. Results showed a dose-dependent inhibition of fungal growth, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Fusarium oxysporum64
  • Field Trials :
    • Field trials conducted on crops treated with the compound demonstrated a significant reduction in disease incidence caused by fungal pathogens compared to untreated controls. This suggests its potential as an effective agricultural fungicide .

属性

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRVTBQRWYJCQH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。